molecular formula C8H3Cl2NO2 B11888265 4,7-Dichloroisoindoline-1,3-dione

4,7-Dichloroisoindoline-1,3-dione

Cat. No.: B11888265
M. Wt: 216.02 g/mol
InChI Key: BIXWQKYACRKUFW-UHFFFAOYSA-N
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Description

4,7-Dichloroisoindoline-1,3-dione is a chemical compound belonging to the isoindoline-1,3-dione family. These compounds are characterized by an isoindoline nucleus with carbonyl groups at positions 1 and 3. The presence of chlorine atoms at positions 4 and 7 further modifies its chemical properties. Isoindoline-1,3-dione derivatives are significant in various fields due to their diverse biological activities and applications in pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .

Chemical Reactions Analysis

4,7-Dichloroisoindoline-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with primary amines can yield N-substituted isoindoline-1,3-diones .

Mechanism of Action

The mechanism of action of 4,7-Dichloroisoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate the dopamine receptor D2, interacting with key amino acid residues at its allosteric binding site . This interaction can influence the receptor’s activity, potentially leading to therapeutic effects in neurological disorders. Additionally, its inhibition of β-amyloid protein aggregation suggests a mechanism involving the disruption of protein-protein interactions .

Comparison with Similar Compounds

4,7-Dichloroisoindoline-1,3-dione can be compared with other isoindoline-1,3-dione derivatives, such as 4,7-dimethoxyisoindoline-1,3-dione and 4,7-difluoroisoindoline-1,3-dione. These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical reactivity and biological activity. For example, the presence of methoxy groups in 4,7-dimethoxyisoindoline-1,3-dione can enhance its electron-donating properties, while the fluorine atoms in 4,7-difluoroisoindoline-1,3-dione can increase its electronegativity .

Properties

Molecular Formula

C8H3Cl2NO2

Molecular Weight

216.02 g/mol

IUPAC Name

4,7-dichloroisoindole-1,3-dione

InChI

InChI=1S/C8H3Cl2NO2/c9-3-1-2-4(10)6-5(3)7(12)11-8(6)13/h1-2H,(H,11,12,13)

InChI Key

BIXWQKYACRKUFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1Cl)C(=O)NC2=O)Cl

Origin of Product

United States

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